Heptanal-d14
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Description
Mechanism of Action
While not specific to Heptanal-d14, a study on Heptanal showed that it could inhibit the growth of Aspergillus flavus . The study found that Heptanal treatment significantly changed the expression of several genes involved in cell wall and plasma damage, reactive oxygen species (ROS) accumulation, energy metabolism, AMPK-activated protein kinase, biosynthesis of unsaturated fatty acids, RNA degradation, and DNA replication .
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Heptanal-d14 involves the conversion of a starting material into the desired product through a series of chemical reactions. One possible approach is the deuteration of heptanal using deuterium gas and a catalyst.", "Starting Materials": [ "Heptanal", "Deuterium gas", "Catalyst" ], "Reaction": [ { "Step 1": "Heptanal is mixed with deuterium gas and a catalyst, and the mixture is heated under pressure.", "Conditions": "High pressure, elevated temperature", "Products": "Heptanal-d14" } ] } | |
CAS No. |
1246819-97-5 |
Molecular Formula |
C7H14O |
Molecular Weight |
128.27 g/mol |
IUPAC Name |
1,2,2,3,3,4,4,5,5,6,6,7,7,7-tetradecadeuterioheptan-1-one |
InChI |
InChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h7H,2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D |
InChI Key |
FXHGMKSSBGDXIY-OBYKGMMLSA-N |
Isomeric SMILES |
[2H]C(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
SMILES |
CCCCCCC=O |
Canonical SMILES |
CCCCCCC=O |
Synonyms |
1-Heptaldehyde-d14; Enanthal-d14; Enanthaldehyde-d14; Enanthic Aldehyde-d14; Enanthole-d14; Heptaldehyde-d14; Heptanaldehyde-d14; Heptyl Aldehyde-d14; NSC 2190-d14; Oenanthal-d14; Oenanthaldehyde-d14; Oenanthic Aldehyde-d14; Oenanthol-d14; n-Heptalde |
Origin of Product |
United States |
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